8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Overview
Description
8-Benzyl-3-oxa-8-azabicyclo[321]octane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
The synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This method typically involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .
Chemical Reactions Analysis
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the synthesis of tropane alkaloids, which have various pharmacological properties . Additionally, it is used in the development of new materials with unique properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in a stereoselective manner, which can lead to various biological effects. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can be compared with other similar compounds, such as tropane alkaloids and other bicyclic compounds containing oxygen and nitrogen atoms. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The unique combination of benzyl, oxa, and azabicyclo groups in this compound distinguishes it from other related compounds .
Properties
IUPAC Name |
8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-10-6-7-11(13(16)17-12)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUSNGSHWVVBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(=O)C1N2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51483-84-2 | |
Record name | 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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